(R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
CAS No.: 1313277-22-3
Cat. No.: VC2833943
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1313277-22-3 |
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Molecular Formula | C7H14ClNO3 |
Molecular Weight | 195.64 g/mol |
IUPAC Name | (3R)-6,6-dimethylmorpholine-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H13NO3.ClH/c1-7(2)4-8-5(3-11-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m1./s1 |
Standard InChI Key | JCLGQALHYUKMJK-NUBCRITNSA-N |
Isomeric SMILES | CC1(CN[C@H](CO1)C(=O)O)C.Cl |
SMILES | CC1(CNC(CO1)C(=O)O)C.Cl |
Canonical SMILES | CC1(CNC(CO1)C(=O)O)C.Cl |
Introduction
Chemical and Physical Properties
Structure and Identification
(R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is characterized by specific chemical identifiers and structural features that distinguish it from related compounds. The key identification parameters are summarized in Table 1.
Parameter | Value |
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CAS Number | 1313277-22-3 |
Molecular Formula | C7H14ClNO3 |
Molecular Weight | 195.64 g/mol |
IUPAC Name | (R)-6,6-dimethylmorpholine-3-carboxylic acid hydrochloride |
SMILES Notation | Cl.CC1(C)CNC@HC(O)=O |
MDL Number | MFCD11053603 |
Table 1: Identification parameters for (R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
Structurally, the compound features a morpholine ring with two methyl groups at the 6-position, creating a gem-dimethyl substitution pattern. The carboxylic acid group is positioned at the 3-position with an (R)-stereochemistry, which is critical for its specific applications in asymmetric synthesis and pharmaceutical development . The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to the free base form.
Physical Properties
The physical properties of (R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride are crucial for its handling, storage, and application in chemical synthesis and biological testing. The compound typically appears as a white crystalline powder with specific physical characteristics outlined in Table 2.
Property | Description |
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Appearance | White crystalline powder |
Solubility | Soluble in water and polar organic solvents |
Stability | Stable under normal laboratory conditions |
Storage Conditions | 2-8°C in sealed containers |
Purity (Commercial) | ≥95% |
Optical Rotation | Specific to the (R)-enantiomer |
Table 2: Physical properties of (R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
The compound requires careful storage conditions to maintain its integrity. It is generally recommended to store the compound at refrigerated temperatures (2-8°C) in tightly sealed containers to prevent degradation through moisture absorption or oxidation . The stability of the compound allows for its use in various chemical transformations without significant decomposition under standard reaction conditions.
Synthesis and Purification
Purification Methods
The purification of (R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride and related compounds often involves crystallization techniques to separate the desired stereoisomer from other components of the reaction mixture. Based on the patent information, selective crystallization of carboxylate salts has proven effective for related morpholine derivatives .
A specific purification method for cis-2,6-dimethyl morpholine, which could be adapted for our target compound, involves:
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Salt formation with carboxylic acids in ester solvents such as ethyl acetate, isopropyl acetate, or n-butyl acetate
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Crystallization of the resulting salt at controlled temperatures
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Filtration and optional recrystallization for higher purity
The advantage of this approach is that it allows for the selective crystallization of specific stereoisomers, which is particularly valuable for obtaining enantiomerically pure compounds. The patent notes that this method overcomes limitations of previous approaches, including the need for toxic solvents and expensive reagents .
Applications
Organic Synthesis
Beyond its pharmaceutical applications, (R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride serves as a valuable chiral building block in organic synthesis. The compound contains multiple functional groups that can be selectively modified:
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The carboxylic acid group can participate in esterification, amide formation, and reduction reactions
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The morpholine nitrogen can be further functionalized through alkylation or acylation
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The morpholine oxygen provides a potential site for coordination chemistry
The chiral nature of the compound makes it particularly useful in asymmetric synthesis, where controlling stereochemistry is crucial for obtaining desired products with specific three-dimensional structures . The rigid morpholine ring provides a well-defined spatial arrangement of functional groups, which can translate into predictable stereochemical outcomes in subsequent transformations.
Classification | Hazard Statement |
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Acute Toxicity (Category 4) | H302: Harmful if swallowed |
Skin Irritation (Category 2) | H315: Causes skin irritation |
Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation |
Table 3: Hazard classifications for (R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
Related Compounds
Several structural analogs of (R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride exist, with variations in substitution patterns, stereochemistry, and functional groups. Understanding these related compounds provides context for the properties and applications of the target compound.
Structural Variations
Key related compounds include:
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5,6-Dimethylmorpholine-3-carboxylic acid hydrochloride (CAS: 121553404) - Differs in the position of methyl substituents
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2,6-Dimethylmorpholine-3-carboxylic acid - Varies in methyl group positions and lacks the hydrochloride salt form
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(S)-Methyl 6,6-dimethylmorpholine-3-carboxylate (CAS: 947729-86-4) - The opposite enantiomer with a methyl ester instead of the free acid
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(R)-Morpholine-3-carboxylic acid hydrochloride (CAS: 1187928-88-6) - Lacks the dimethyl substituents at the 6-position
These structural variations can significantly impact the physical, chemical, and biological properties of the compounds. For instance, the presence or absence of methyl groups affects the lipophilicity and steric properties, while changes in stereochemistry can dramatically alter biological activity and synthetic utility.
Ester Derivatives
Ester derivatives of morpholine-3-carboxylic acids represent another important class of related compounds. For example, (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate (CAS: 947729-86-4) is a methyl ester derivative that may serve as a protected form of the carboxylic acid during synthetic sequences .
Ester derivatives generally exhibit:
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Increased lipophilicity compared to the free acid
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Reduced hydrogen bonding capability
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Different reactivity profiles in chemical transformations
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Potential prodrug characteristics in pharmaceutical applications
Research Findings
Recent research involving (R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride and related morpholine derivatives has yielded several noteworthy findings, particularly in the field of medicinal chemistry and organic synthesis.
Medicinal Chemistry Studies
In medicinal chemistry research, morpholine derivatives have demonstrated significant bioactivity. One study investigated novel 1(N),2,3 trisubstituted compounds derived from natural products, finding that certain morpholine-containing structures exhibited antiproliferative properties against human multiple myeloma RPMI 8226 cells .
The research indicated that compounds with both a hydrophobic bulky substituent (such as isobutyl or phenyl) linked to the nitrogen and an aromatic substituent at the C2 atom were essential for activity. These structure-activity relationship (SAR) insights could potentially be applied to further development of (R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride derivatives as potential therapeutic agents .
Synthetic Methodology Advancements
Advancements in synthetic methodologies relevant to morpholine derivatives include improved purification techniques. Patent document CN110950818B describes a novel method for purifying cis-2,6-dimethyl morpholine that overcomes limitations of previous approaches .
The method offers several advantages:
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Wider raw material selection range
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Simple and convenient process
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Lower cost
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Environmentally friendly reagents
These methodological improvements could potentially be adapted for the synthesis and purification of (R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride, enhancing its availability for research applications.
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